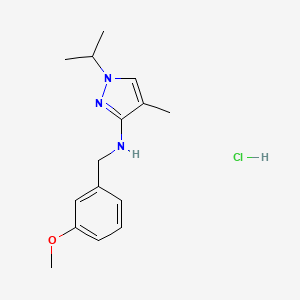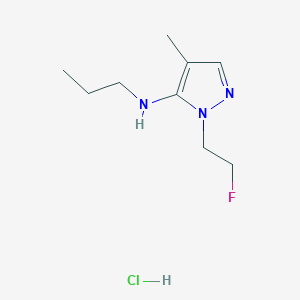![molecular formula C12H16F3N3O2 B12229858 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12229858.png)
4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a piperidine ring bearing a trifluoromethyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy groups at the 4 and 6 positions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the intermediate with 4-(trifluoromethyl)piperidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy groups and the piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with conditions typically involving a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to the formation of N-oxides.
Scientific Research Applications
4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe for studying various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has a similar pyrimidine core but differs in the substituents on the piperidine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound shares the dimethoxy substitution pattern but has a triazine ring instead of a pyrimidine ring.
Uniqueness
4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both methoxy groups and a trifluoromethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16F3N3O2 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H16F3N3O2/c1-19-9-7-10(20-2)17-11(16-9)18-5-3-8(4-6-18)12(13,14)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
NWLORYRCZKFHSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12229788.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12229802.png)
![5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12229812.png)
![(3R)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B12229819.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12229824.png)
![4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229836.png)
![5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12229839.png)
![ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12229840.png)
![2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229847.png)

![5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12229849.png)
{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B12229852.png)

